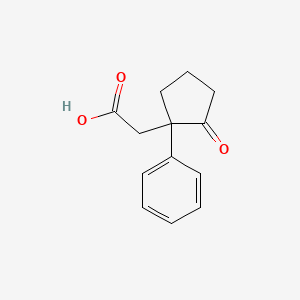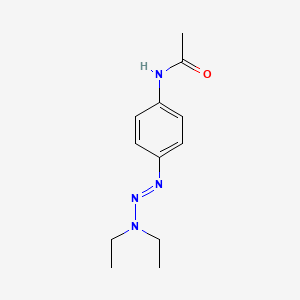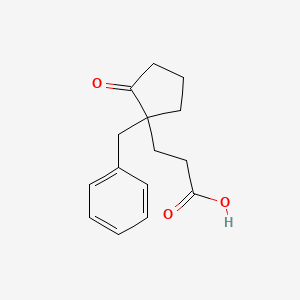![molecular formula C16H17NO5S B14155386 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate CAS No. 721909-27-9](/img/structure/B14155386.png)
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is a complex organic compound that features both aniline and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate typically involves the condensation of 2,4-dimethoxyaniline with a thiophene derivative under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method that can be scaled up for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the aniline group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is unique due to its specific combination of aniline and thiophene moieties
Propriétés
Numéro CAS |
721909-27-9 |
|---|---|
Formule moléculaire |
C16H17NO5S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C16H17NO5S/c1-20-12-3-4-13(14(8-12)21-2)17-15(18)9-22-16(19)7-11-5-6-23-10-11/h3-6,8,10H,7,9H2,1-2H3,(H,17,18) |
Clé InChI |
DOLFGVCVXMJVAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CSC=C2)OC |
Solubilité |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)

![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)

![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)




